Formetanate hydrochloride

Catalog No.
S528341
CAS No.
23422-53-9
M.F
C11H16ClN3O2
M. Wt
257.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formetanate hydrochloride

CAS Number

23422-53-9

Product Name

Formetanate hydrochloride

IUPAC Name

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

InChI

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H

InChI Key

MYPKGPZHHQEODQ-FNXZNAJJSA-N

SMILES

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl

solubility

3.19 M
IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS
Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%
Water solubility = >500,000 mg/l

Synonyms

formetanate, formetanate monohydrochloride

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl

The exact mass of the compound Formetanate hydrochloride is 257.093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.19 min water 50%, methanol 20%; slightly sol in org solventsbenzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%water solubility = >500,000 mg/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379585. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Formetanate hydrochloride (CAS 23422-53-9) is a bifunctional carbamate and formamidine compound widely utilized as a high-performance acaricide and insecticide. Characterized by its dual mode of action—acting both as a competitive inhibitor of acetylcholinesterase (AChE) and a formamidine-based neurological disruptor—it provides robust control over pest populations that exhibit resistance to standard organophosphates and pyrethroids [1]. In industrial procurement and formulation chemistry, the hydrochloride salt is exclusively preferred over the free base form. This preference is driven by its exceptional aqueous solubility and distinct pH-dependent stability profile, which are critical for manufacturing highly concentrated soluble powder (SP) formulations and ensuring reliable, solvent-free tank-mix compatibility in commercial agricultural applications[2].

Substituting formetanate hydrochloride with its free base equivalent or generic carbamates fundamentally compromises formulation viability and application efficacy. The free base formetanate suffers from poor aqueous solubility (approximately 120 mg/L), rendering it entirely unsuitable for high-concentration soluble powders and necessitating the use of undesirable organic solvents [1]. Furthermore, substituting with generic carbamates (e.g., methomyl or carbaryl) removes the secondary formamidine functional group, which is essential for ovicidal activity and overcoming target-site cross-resistance in specific mite populations. Finally, relying on standard formamidines like amitraz fails to provide the necessary AChE inhibition, leading to incomplete control of complex Thysanoptera infestations and broad mites [2].

Salt-Form Aqueous Solubility Enhancement for SP Formulations

The selection of the hydrochloride salt over the free base is primarily driven by its massive advantage in aqueous solubility. Formetanate hydrochloride achieves a solubility of 822,000 mg/L at 25°C, compared to merely ~120 mg/L for the free base form [1]. This >6,800-fold increase allows for the creation of 92% active ingredient soluble powder (SP) formulations that dissolve instantly in water without the need for co-solvents or emulsifiers.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data822,000 mg/L (822 g/L)
Comparator Or BaselineFormetanate free base (~120 mg/L)
Quantified Difference>6,800-fold increase in aqueous solubility
ConditionsStandard aqueous medium at 23.5–25°C

Allows manufacturers to produce highly concentrated, solvent-free soluble powder formulations that dissolve instantly in field tank mixtures.

pH-Dependent Hydrolytic Stability of the Formamidine Moiety

Formetanate hydrochloride contains a labile formamidine group that is highly sensitive to alkaline hydrolysis. Under acidic conditions (pH 2.6), the hydrochloride salt exhibits negligible decomposition over several weeks. In contrast, under basic conditions (pH 12.6) where it converts to the conjugate base, it degrades rapidly with a half-life of just 3.9 hours [1]. This stark pH-dependency dictates strict buffering requirements during processing and application.

Evidence DimensionHydrolytic stability and half-life
Target Compound DataNegligible decomposition over several weeks (at pH 2.6)
Comparator Or BaselineRapid degradation with a 3.9-hour half-life (at pH 12.6 for the conjugate base)
Quantified DifferenceOrders of magnitude extension in aqueous shelf-life under acidic conditions
ConditionsAqueous solutions at 20°C monitored via 1H NMR and UV-vis spectroscopy

Dictates that procurement and formulation workflows must incorporate acidic buffering to prevent premature cleavage of the active molecule.

Ovicidal Efficacy Against Broad Mites vs. Conventional Acaricides

When evaluated against the broad mite (Polyphagotarsonemus latus), formetanate hydrochloride demonstrates profound reproductive disruption. Laboratory assays showed it abruptly halted egg-laying at just one-tenth (0.1x) of the lowest recommended field rate. In direct contrast, standard commercial acaricides such as amitraz and propargite completely failed to control the broad mite even at full standard application rates [1].

Evidence DimensionInhibition of egg-laying in Polyphagotarsonemus latus
Target Compound DataComplete halt of egg-laying at 0.1x the lowest recommended field rate
Comparator Or BaselineAmitraz and Propargite (failed to control at standard field rates)
Quantified DifferenceSuperior ovicidal disruption at >10-fold lower active concentrations
ConditionsLaboratory bioassay on broad mite populations

Provides a critical procurement justification for specialty crop protection where standard formamidines and sulfites lack sufficient ovicidal efficacy.

Population Control in Pyrethroid-Resistant Thysanoptera

Formetanate hydrochloride maintains high efficacy against resistant Thrips tabaci populations where modern pyrethroids fail. In field trials evaluating action thresholds (AT), formetanate hydrochloride successfully managed thrips infestations when applied at a 1 larva/leaf threshold. Conversely, the pyrethroid lambda-cyhalothrin failed to control the populations entirely, regardless of the action threshold utilized [1].

Evidence DimensionPopulation management at a 1 larva/leaf action threshold
Target Compound DataEffective suppression and management of infestations
Comparator Or BaselineLambda-cyhalothrin (complete failure regardless of action threshold)
Quantified DifferenceRestores operational control in pyrethroid-resistant pest populations
ConditionsField application bioassays evaluating action thresholds (AT)

Ensures reliable crop protection procurement in regions where target-site resistance renders standard synthetic pyrethroids obsolete.

Soluble Powder (SP) Agrochemical Manufacturing

Driven by its >800 g/L aqueous solubility, formetanate hydrochloride is the definitive active ingredient (API) for manufacturing highly concentrated (e.g., 92%) soluble powder formulations. Procuring the hydrochloride salt eliminates the need for hazardous organic solvents and emulsifiers in the final commercial product, streamlining manufacturability and improving environmental safety profiles [1].

Resistance Management in Specialty Crops

Formetanate hydrochloride is procured for integrated pest management (IPM) programs targeting Thrips tabaci and broad mites in orchards and greenhouse environments. Its bifunctional mechanism provides a critical alternative where pyrethroids (e.g., lambda-cyhalothrin) and standard acaricides (e.g., amitraz) have failed due to target-site cross-resistance [2].

pH-Controlled Aqueous Neurotoxicology Assays

In laboratory settings evaluating acetylcholinesterase (AChE) inhibition or formamidine receptor binding, formetanate hydrochloride is the preferred analytical standard. Researchers must procure this specific salt and utilize acidic buffers (pH < 4) to maintain the integrity of the bifunctional molecule during prolonged aqueous exposure, preventing the rapid hydrolytic cleavage seen in alkaline environments [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998)

Color/Form

COLORLESS CRYSTALS
WHITE POWDER

Exact Mass

257.093

Odor

FAINT ODOR

Appearance

Solid powder

Melting Point

392 to 396 °F decomposes (EPA, 1998)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W0Y3OP0N2Z

Related CAS

22259-30-9 (Parent)

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

PHENYL N-METHYLCARBAMATES...EXERT THEIR INSECTICIDE ACTIVITY BY INHIBITING ENZYME CHOLINESTERASE.../& THEY DO NOT REQUIRE/ ACTIVATION BY METABOLISM BEFORE EXHIBITING THEIR ENZYME-INHIBITING PROPERTIES. /PHENYL N-METHYLCARBAMATES/
In 2-yr feeding trials dogs and rats receiving 200 mg/kg diet showed no significant abnormality.

Vapor Pressure

2e-08 mm Hg (EPA, 1998)
1.20e-08 mmHg
Practically zero at room temperature

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

23422-53-9

Associated Chemicals

Formetanate;22259-30-9

Wikipedia

Formetanate hydrochloride

Use Classification

Agrochemicals -> Acaricides, Insecticides

Methods of Manufacturing

REACTION OF METHYL ISOCYANATE & M-(((DIMETHYLAMINO)METHYLENE)AMINO)PHENOL

General Manufacturing Information

Methanimidamide, N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-, hydrochloride (1:1): ACTIVE
INTRODUCED IN 1968 BY SCHERING, GERMANY; DEVELOPED IN USA & CANADA BY NOR-AM AGRICULTURAL PRODUCTS. US PATENT 3,336,186.
TECHNICAL MATERIAL 92% ACTIVE INGREDIENT. ... MITICIDE RECOMMENDED FOR USE ON APPLES & PEARS FOR CONTROL OF SPIDER MITES, RUST MITES, THRIPS & LYGUS SPECIES.
FORMETANATE IS ACARICIDE EFFECTIVE AGAINST MOTILE STAGES OF FRUIT TREE RED SPIDER MITES @ 420 G AI/HA (LV) OR 19 G AI/100 L (HV); AGAINST GLASSHOUSE RED SPIDER MITE ON ROSES, 1 SPRAY OF 25 G AI/100 L, ON CHRYSANTHEMUMS 2 SPRAYS @ 47.5 G/100 L. ... IT IS EFFECTIVE AS AN INSECTICIDE AGAINST SEVERAL PLANT BUGS, BEET FLY & THRIPS. /FORMETANATE/
...in France, 'Dicarzol 200', water soluble powder (250 g ai/kg) as hydrochloride; in North America as 'Carzol SP', water sol powder (920 g/kg) as hydrochloride; in some countries as a combined formulation with chlordimeform.
CARZOL SP--WATER SOL POWDER CONTAINING 95% TECHNICAL FORMETANATE HYDROCHLORIDE AND DICARZOL 200 @ 250 G AI/KG.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY TITRATION OF THE HYDROCHLORIDE WITH ALKALI. RESIDUES MAY BE DETERMINED BY SEPARATING THE AI BY TLC, FOLLOWED BY HYDROLYSIS TO 3-AMINOPHENOL WHICH IS EITHER DIAZOTIZED, COUPLED WITH N-(1-NAPHTHYL)ETHYLENEDIAMINE AND THE COLOR MEASURE AT 555 NM, OR BROMINATED AND ESTIMATED BY GLC WITH ELECTRON-CAPTURE DETECTION (NA JENNY & K KOSSMAN, ANAL METHODS PLANT GROWTH REGUL, 1973, 7, 279).
A strong cation exchange (SCX) liquid chromatographic method has been used for determination of formetanate hydrochloride residue in pome, citrus, and stone fruits. The limit of detection is 0.06 ppm.

Stability Shelf Life

NON-VOLATILE
HYDROCHLORIDE SALT IS VERY SLOWLY HYDROLYZED @ PH LESS THAN 4 & UNCHANGED WHEN STORED FOR 7 DAYS @ 60 °C
... Stable under normal storage conditions.

Dates

Last modified: 08-15-2023
1: Kobayashi M, Sakai N, Kamijo K, Koike H, Nemoto S, Shindo T. Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS. Shokuhin Eiseigaku Zasshi. 2017;58(5):221-228. doi: 10.3358/shokueishi.58.221. Japanese. PubMed PMID: 29081458.
2: Franco AA, Zanardi OZ, Jacob CRO, de Oliveira MBR, Yamamoto PT. Susceptibility of Euseius concordis (Mesostigmata: Phytoseiidae) to pesticides used in citrus production systems. Exp Appl Acarol. 2017 Sep;73(1):61-77. doi: 10.1007/s10493-017-0176-0. Epub 2017 Sep 2. PubMed PMID: 28866797.
3: Melnyk LJ, Wang Z, Li Z, Xue J. Prioritization of pesticides based on daily dietary exposure potential as determined from the SHEDS model. Food Chem Toxicol. 2016 Oct;96:167-73. doi: 10.1016/j.fct.2016.07.025. Epub 2016 Aug 4. PubMed PMID: 27497764.
4: Martins AC, Ribeiro FW, Zanatta G, Freire VN, Morais S, de Lima-Neto P, Correia AN. Modeling of laccase inhibition by formetanate pesticide using theoretical approaches. Bioelectrochemistry. 2016 Apr;108:46-53. doi: 10.1016/j.bioelechem.2015.12.004. Epub 2015 Dec 21. PubMed PMID: 26720841.
5: Oliveira TM, Barroso MF, Morais S, Araújo M, Freire C, de Lima-Neto P, Correia AN, Oliveira MB, Delerue-Matos C. Sensitive bi-enzymatic biosensor based on polyphenoloxidases-gold nanoparticles-chitosan hybrid film-graphene doped carbon paste electrode for carbamates detection. Bioelectrochemistry. 2014 Aug;98:20-9. doi: 10.1016/j.bioelechem.2014.02.003. Epub 2014 Mar 5. PubMed PMID: 24642204.
6: Ribeiro FW, Barroso MF, Morais S, Viswanathan S, de Lima-Neto P, Correia AN, Oliveira MB, Delerue-Matos C. Simple laccase-based biosensor for formetanate hydrochloride quantification in fruits. Bioelectrochemistry. 2014 Feb;95:7-14. doi: 10.1016/j.bioelechem.2013.09.005. Epub 2013 Oct 8. PubMed PMID: 24161938.
7: Nault BA, Shelton AM. Impact of insecticide efficacy on developing action thresholds for pest management: a case study of onion thrips (Thysanoptera: Thripidae) on onion. J Econ Entomol. 2010 Aug;103(4):1315-26. Erratum in: J Econ Entomol. 2010 Oct;103(5):v. PubMed PMID: 20857743.
8: Podhorniak LV, Kamel A, Rains DM. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. J Agric Food Chem. 2010 May 26;58(10):5862-7. doi: 10.1021/jf9038524. PubMed PMID: 20394429.
9: Divito CB, Davies S, Masoudi S, Muhoro CN. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. J Agric Food Chem. 2007 Jul 11;55(14):5377-82. Epub 2007 Jun 7. PubMed PMID: 17552536.
10: Hardman JM, Franklin JL, Moreau DL, Bostanian NJ. An index for selective toxicity of miticides to phytophagous mites and their predators based on orchard trials. Pest Manag Sci. 2003 Dec;59(12):1321-32. PubMed PMID: 14667054.
11: Niemann RA. Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography. J AOAC Int. 1993 Nov-Dec;76(6):1362-8. PubMed PMID: 8286975.
12: Khalaf KD, Sancenon J, de la Guardia M. Spectrophotometric flow injection determination of formetanate and m-aminophenol in water after reaction with p-aminophenol. Talanta. 1993 Aug;40(8):1173-81. PubMed PMID: 18965765.
13: Knowles CO. Metabolism of two acaricidal chemicals, N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine (chlorphenamidine) and m-([(dimethylamino)methylene]amino)phenyl methylcarbamate hydrochloride (formetanate). J Agric Food Chem. 1970 Nov-Dec;18(6):1038-47. Review. PubMed PMID: 4921643.

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